
1,1,1-Trichloro-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trichloro-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptane is a halogenated organic compound. It is characterized by the presence of multiple chlorine and fluorine atoms attached to a heptane backbone. This compound is part of a class of chemicals known for their stability and resistance to degradation, making them useful in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptane typically involves the halogenation of heptane derivatives. The process includes:
Chlorination: Heptane is subjected to chlorination using chlorine gas under UV light to introduce chlorine atoms.
Fluorination: The chlorinated heptane is then treated with fluorinating agents such as hydrogen fluoride (HF) or antimony trifluoride (SbF3) to replace hydrogen atoms with fluorine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trichloro-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptane undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2).
Conditions: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield alcohols, while elimination reactions can produce alkenes.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trichloro-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in studies involving the interaction of halogenated compounds with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of high-performance materials such as fluoropolymers and as a heat transfer fluid in specialized applications.
Wirkmechanismus
The mechanism by which 1,1,1-Trichloro-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptane exerts its effects involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. These interactions can disrupt normal cellular processes, leading to various biological effects. The compound’s stability and resistance to degradation also play a role in its prolonged activity in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trichloro-2,2,2-trifluoroethane: Another halogenated compound with similar stability and resistance to degradation.
1,1,1-Trichloro-2,2-diphenylethane (DDT): Known for its use as an insecticide, shares similar halogenation but differs in its biological activity and environmental impact.
Uniqueness
1,1,1-Trichloro-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptane is unique due to its high degree of halogenation, which imparts exceptional stability and resistance to chemical and biological degradation. This makes it particularly useful in applications requiring long-term stability and minimal reactivity.
Eigenschaften
CAS-Nummer |
88639-56-9 |
|---|---|
Molekularformel |
C7Cl3F13 |
Molekulargewicht |
437.4 g/mol |
IUPAC-Name |
1,1,1-trichloro-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptane |
InChI |
InChI=1S/C7Cl3F13/c8-6(9,10)4(17,18)2(13,14)1(11,12)3(15,16)5(19,20)7(21,22)23 |
InChI-Schlüssel |
GKOSCYYSOSGVMY-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(Cl)(Cl)Cl)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


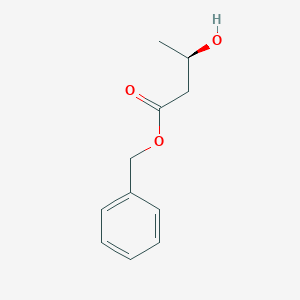
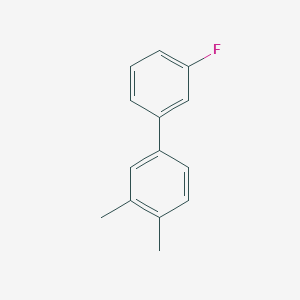


![2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-[(phenylimino)methyl]-](/img/structure/B14386068.png)

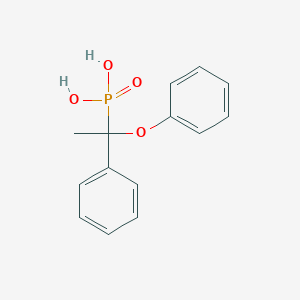
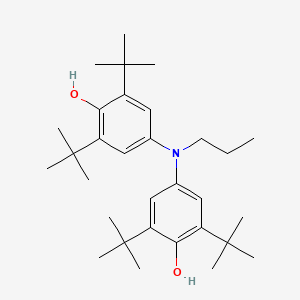
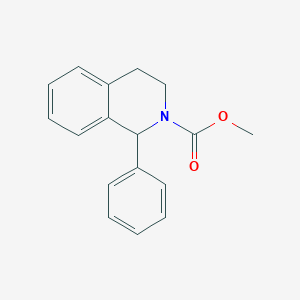
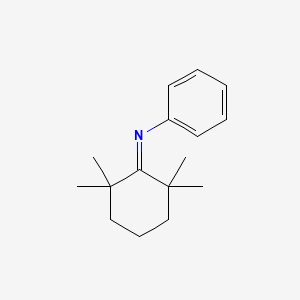
![3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one](/img/structure/B14386122.png)
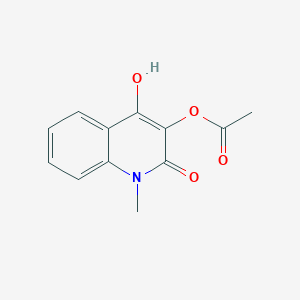
![2',2'-Dibromo-1,5-dihydrospiro[2,4-benzodioxepine-3,1'-cyclopropane]](/img/structure/B14386139.png)
![2-Propenoic acid, 3-[1,1'-biphenyl]-4-yl-](/img/structure/B14386149.png)
